molecular formula C11H11NOS B1361306 7-Methoxy-4-methylquinoline-2-thiol CAS No. 52507-57-0

7-Methoxy-4-methylquinoline-2-thiol

Cat. No.: B1361306
CAS No.: 52507-57-0
M. Wt: 205.28 g/mol
InChI Key: QJNQZUVUCGOPFS-UHFFFAOYSA-N
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Description

7-Methoxy-4-methylquinoline-2-thiol: is a chemical compound with the molecular formula C11H11NOS and a molecular weight of 205.28 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methylquinoline-2-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methylquinoline with methoxy and thiol groups under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4-methylquinoline-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Methoxy-4-methylquinoline-2-thiol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-methylquinoline-2-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

7-methoxy-4-methyl-1H-quinoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-7-5-11(14)12-10-6-8(13-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNQZUVUCGOPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350355
Record name 7-Methoxy-4-methylquinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52507-57-0
Record name 7-Methoxy-4-methylquinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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